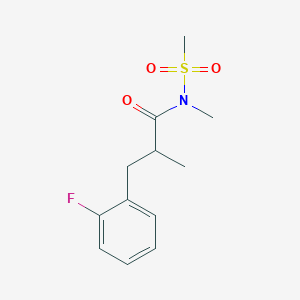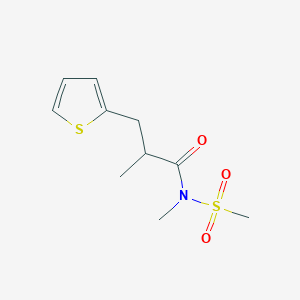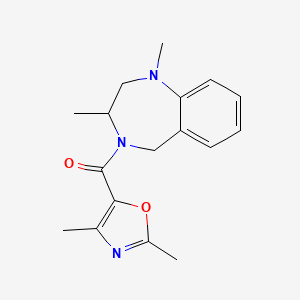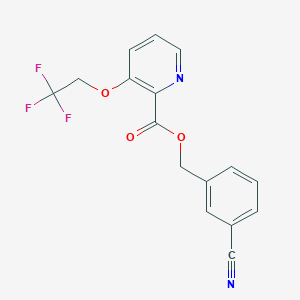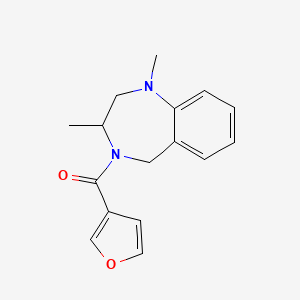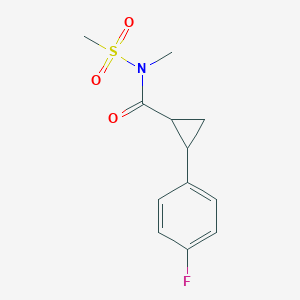
2-(4-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as FC-99 and has been found to exhibit interesting properties that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of FC-99 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. FC-99 has also been found to inhibit the activation of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
FC-99 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. FC-99 has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. In addition, FC-99 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FC-99 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. FC-99 also has a relatively low toxicity, which makes it a safer compound to work with compared to other anti-cancer drugs. However, one limitation of FC-99 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on FC-99. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. FC-99 may also be studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease, which are characterized by neurodegeneration. In addition, further studies may be conducted to elucidate the precise mechanism of action of FC-99 and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of FC-99 involves the reaction of 4-fluoroaniline with N-methylsulfonyl-2-chloroacetamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with cyclopropanecarboxylic acid to yield FC-99. This synthesis method has been reported to have a good yield and purity of the final product.
Applications De Recherche Scientifique
FC-99 has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, FC-99 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-14(18(2,16)17)12(15)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOAHRVZRJSHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
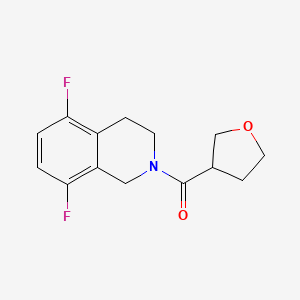
![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

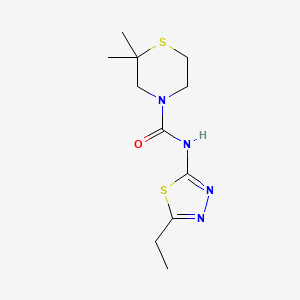
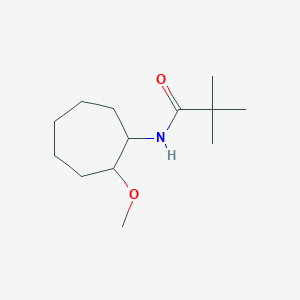

![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
